molecular formula C7H6F2O B163607 2,3-Difluoroanisole CAS No. 134364-69-5

2,3-Difluoroanisole

Cat. No. B163607
M. Wt: 144.12 g/mol
InChI Key: RDOGTTNFVLSBKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Difluoroanisole is a chemical compound with the molecular formula C7H6F2O and a molecular weight of 144.12 . It is a clear, colorless to almost colorless liquid .


Molecular Structure Analysis

The molecular structure of 2,3-Difluoroanisole consists of a phenyl ring with two fluorine atoms and a methoxy group attached to it . The specific positions of these groups on the phenyl ring give the compound its unique properties.


Physical And Chemical Properties Analysis

2,3-Difluoroanisole is a liquid at room temperature . It has a flash point of 47 °C , a specific gravity of 1.24 , and a refractive index of 1.47 .

Scientific Research Applications

Molecular Structure and Conformation

2,3-Difluoroanisole, along with its derivatives, has been a subject of interest due to its unique molecular structure and conformation. Research has focused on understanding the geometric structure and conformation of various difluoroanisoles through gas electron diffraction and quantum chemical calculations. Studies have revealed that fluorination can significantly alter the molecular structure and lead to a change in conformation from planar in anisole to perpendicular in difluoroanisoles. This change has been rationalized by orbital interactions and steric repulsion, highlighting the complex nature of molecular interactions in these compounds (Zarembo et al., 2006).

Vibrational Analysis and Quantum Chemical Studies

The vibrational properties and quantum chemical aspects of difluoroanisoles have been analyzed using techniques like FTIR, FT-Raman spectroscopy, and NMR. These studies have provided insights into the molecular vibrations, optimized molecular structure, and vibrational analysis of difluoroanisoles. The thermodynamic and important electronic properties, such as HOMO-LUMO and NPA charge analyses, have also been examined, offering a deeper understanding of the electronic structure of these molecules (International Journal of Recent Technology and Engineering, 2020).

Resonance-enhanced Two-photon Ionization Spectroscopy

Studies have also delved into the structure and vibrations of difluoroanisoles in electronically excited states using techniques like resonance-enhanced two-photon ionization spectroscopy. These analyses have shed light on the in-plane ring deformation and out-of-plane bending vibrations, contributing to a comprehensive understanding of the molecular behavior in different states (Zhang et al., 2012).

Environmental Impact Studies

While not directly related to 2,3-Difluoroanisole, studies have been conducted on the environmental impact of perfluorinated compounds, which share some structural similarities with difluoroanisoles. These studies have highlighted the persistence and potential toxic effects of such compounds in the environment, stressing the need for understanding and regulating their usage and disposal (Lindstrom et al., 2011).

Safety And Hazards

2,3-Difluoroanisole is classified as a flammable liquid and vapor . It is recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes . Personal protective equipment should be used when handling this compound .

properties

IUPAC Name

1,2-difluoro-3-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2O/c1-10-6-4-2-3-5(8)7(6)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDOGTTNFVLSBKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377680
Record name 2,3-Difluoroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Difluoroanisole

CAS RN

134364-69-5
Record name 1,2-Difluoro-3-methoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134364-69-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Difluoroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-difluoroanisole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.120.980
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2,3-Difluorophenol (4.55 g) was dissolved in DMF (25 mL) and was treated with powdered K2CO3 (6.0 grams) and the mixture was stirred at an ambient temperature for 10 minutes under nitrogen atmosphere. The mixture was treated with iodomethane (9.0 grams), and was stirred at room temperature for 18 hours. The reaction mixture was quenched with water and was extracted with ether. The ether extract was washed with water, dried (Na2SO4) and concentrated to afford 3.8 grams of title compound as amber oil. 1HNMR(CDCl3): δ 6.97(m, 1H), 6.78(m, 2H), 3.90(s, 3H). Step 2: 2,3-Difluoro-4-methoxybenzaldehyde.
Quantity
4.55 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
6 g
Type
reactant
Reaction Step Two
Quantity
9 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 2,3-difluorophenol 21a (2.08 g, 14.5 mmol, purchased from Beijing yu xiang hui da chemical Co., Ltd) in acetone (50 mL) were added methyl iodide (1.24 mL, 19.98 mmol) and potassium carbonate (3.18 g, 23.06 mmol) in turn at room temperature. The mixture was stirred at room temperature for 16 hours and then filtered. To the filtrate was added ethyl acetate (40 mL). The resulting mixture was washed with water (40 mL×2), dried over anhydrous sodium sulfate and filtered. The filtrate was concentrated in vacuo to give the title compound 21b as yellow oil (2.09 g, 100%). This material was not further purified. The compound was characterized by the following spectroscopic data: 1H NMR (400 MHz, CDCl3) δ(ppm): 7.01 (m, 1H), 6.83-6.71 (m, 2H), 3.92 (s, 3H).
Quantity
2.08 g
Type
reactant
Reaction Step One
Quantity
1.24 mL
Type
reactant
Reaction Step One
Quantity
3.18 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Difluoroanisole
Reactant of Route 2
Reactant of Route 2
2,3-Difluoroanisole
Reactant of Route 3
2,3-Difluoroanisole
Reactant of Route 4
2,3-Difluoroanisole
Reactant of Route 5
2,3-Difluoroanisole
Reactant of Route 6
2,3-Difluoroanisole

Citations

For This Compound
10
Citations
NJ Lawrence, LA Hepworth, D Rennison… - Journal of fluorine …, 2003 - Elsevier
The synthesis of a series of fluorinated benzaldehydes and their use in the Wittig synthesis of fluoro-substituted stilbenes is described. 3,5-Difluoro-4-hydroxybenzaldehyde (6) and 3-…
Number of citations: 103 www.sciencedirect.com
R Bolton, JPB Sandall - Journal of Fluorine Chemistry, 1982 - Elsevier
The rates of methoxydefluorination of all twelve polyfluorobenzenes in dimethyl sulphoxide-methanol mixtures (DMSO-MeOH; 9:1, v/v; 298.2 K) have been measured. Three substituent …
Number of citations: 23 www.sciencedirect.com
GW Bluck, NB Carter, SC Smith, MD Turnbull - Journal of fluorine chemistry, 2004 - Elsevier
Fluorination of electron rich aromatic systems with electrophilic fluorination reagents such as Selectfluor ® and Accufluor ® is a well-established process. Herein we report results from …
Number of citations: 28 www.sciencedirect.com
CW Prevatte - 2017 - trace.tennessee.edu
Chemical biology is a multidisciplinary field, combining perspectives and techniques from biology and chemistry to study biological systems. Often, these multidisciplinary endeavors …
Number of citations: 3 trace.tennessee.edu
G Dantlgraber, D Shen, S Diele… - Chemistry of …, 2002 - ACS Publications
A new series of liquid-crystalline bent-core molecules comprising a central 3,4‘-disubstituted biphenyl unit (biphenyl 3,4‘-bis-4-[4-dodecyl(oxy)benzoyloxy]benzoates) at which one, two, …
Number of citations: 69 pubs.acs.org
IGP Wirawan, MMV Sasadara, IM Jawi… - Bali Medical …, 2023 - blog.balimedicaljournal.org
Introduction: Purnajiwa (Kopsia arborea Blume.) fruit has been traditionally used to improve male sexuality. This study aims to evaluate the potential of K. arborea ethanolic extract to …
Number of citations: 10 blog.balimedicaljournal.org
AR Fisch - 2019 - trace.tennessee.edu
The investigation of a biological system can be probed in multiple fashions to improve our understanding of how they work. The work presented in this dissertation demonstrates how my …
Number of citations: 0 trace.tennessee.edu
BJ Kennedy - 2019 - trace.tennessee.edu
There are many unanswered questions at the molecular level of biology, and a chemical approach is most often necessary to answer those questions. A chemical approach in this …
Number of citations: 0 trace.tennessee.edu
LA Hepworth - 2000 - search.proquest.com
The work detailed in this thesis is focused upon a naturally occurring compound, Combretastatin-A4 (CA-4), which was isolated from the South African tree Combretum caffrum. CA-4 …
Number of citations: 3 search.proquest.com
MA ALKHALAF - 2023 - acikerisim.harran.edu.tr
Çoklu ilaca dirençli bakteriler, son yıllarda endişe verici bir şekilde büyüyen ciddi bir sorundur. Bakteri direncini tedavi etmenin yollarını belirlemeye acil bir ihtiyaç vardır çünkü bu …
Number of citations: 0 acikerisim.harran.edu.tr

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.